molecular formula C9H8BrFO B13621278 5-Bromo-1-fluoro-3-methoxy-2-vinylbenzene

5-Bromo-1-fluoro-3-methoxy-2-vinylbenzene

Cat. No.: B13621278
M. Wt: 231.06 g/mol
InChI Key: PMYBKRVVIBQWTN-UHFFFAOYSA-N
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Description

5-Bromo-1-fluoro-3-methoxy-2-vinylbenzene is an aromatic compound with a complex structure that includes bromine, fluorine, methoxy, and vinyl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-fluoro-3-methoxy-2-vinylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the bromine, fluorine, and methoxy groups. The vinyl group can be introduced through a vinylation reaction, often using a palladium-catalyzed coupling reaction such as the Heck reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of reagents and catalysts is crucial to ensure the selectivity and purity of the final compound .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-fluoro-3-methoxy-2-vinylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Coupling Reactions: Palladium catalysts with boronic acids or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the vinyl group to form various oxygenated or reduced products .

Scientific Research Applications

5-Bromo-1-fluoro-3-methoxy-2-vinylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1-fluoro-3-methoxy-2-vinylbenzene involves its interaction with various molecular targets. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing biological pathways and molecular interactions. The exact mechanism depends on the specific application and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-fluoro-3-methoxybenzene: Lacks the vinyl group, making it less reactive in certain coupling reactions.

    5-Bromo-1-fluoro-2-vinylbenzene: Lacks the methoxy group, affecting its chemical properties and reactivity.

    1-Fluoro-3-methoxy-2-vinylbenzene: Lacks the bromine atom, altering its substitution reactions.

Uniqueness

5-Bromo-1-fluoro-3-methoxy-2-vinylbenzene is unique due to the combination of bromine, fluorine, methoxy, and vinyl groups on a single benzene ring. This unique structure provides a versatile platform for various chemical reactions and applications in research and industry.

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

5-bromo-2-ethenyl-1-fluoro-3-methoxybenzene

InChI

InChI=1S/C9H8BrFO/c1-3-7-8(11)4-6(10)5-9(7)12-2/h3-5H,1H2,2H3

InChI Key

PMYBKRVVIBQWTN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)C=C

Origin of Product

United States

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